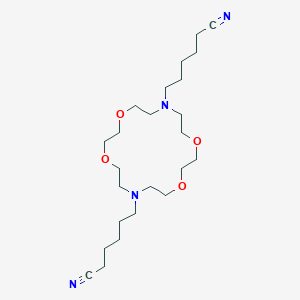
6,6'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile is a complex organic compound that belongs to the class of macrocyclic compounds It is characterized by its large ring structure containing oxygen and nitrogen atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of a dihaloalkane with a diamine in the presence of a base, leading to the formation of the macrocyclic ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or tetrahydrofuran to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under mild conditions to prevent degradation of the macrocyclic ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes are studied for their catalytic properties and potential use in industrial processes.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in the design of molecular probes for biological imaging.
Medicine: Research is ongoing into the compound’s potential as a drug delivery agent, particularly for targeting specific cells or tissues. Its macrocyclic structure allows for the encapsulation of small molecules, protecting them from degradation.
Industry: The compound’s stability and ability to form complexes with metals make it useful in various industrial applications, including as a catalyst in chemical reactions and as a stabilizer in polymer production.
Mechanism of Action
The mechanism by which 6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile exerts its effects is largely dependent on its ability to form stable complexes with metal ions. These complexes can interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The compound’s macrocyclic structure allows it to encapsulate small molecules, facilitating targeted delivery and controlled release.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: These compounds also contain oxygen atoms in a macrocyclic ring and are known for their ability to complex with metal ions.
Cryptands: Similar to crown ethers, cryptands have a more rigid structure and can form even more stable complexes with metal ions.
Cyclodextrins: These cyclic oligosaccharides can encapsulate small molecules and are used in drug delivery and other applications.
Uniqueness
6,6’-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)dihexanenitrile is unique due to the presence of both oxygen and nitrogen atoms in its macrocyclic ring This combination allows for a wider range of interactions with metal ions and other molecules, enhancing its versatility in various applications
Properties
CAS No. |
183995-59-7 |
|---|---|
Molecular Formula |
C24H44N4O4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
6-[16-(5-cyanopentyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]hexanenitrile |
InChI |
InChI=1S/C24H44N4O4/c25-9-5-1-3-7-11-27-13-17-29-21-23-31-19-15-28(12-8-4-2-6-10-26)16-20-32-24-22-30-18-14-27/h1-8,11-24H2 |
InChI Key |
MKXPDNSZOQHGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CCCCCC#N)CCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)
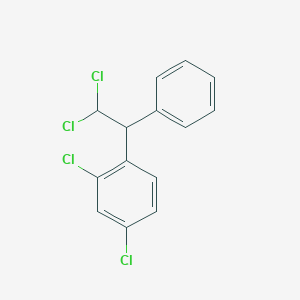

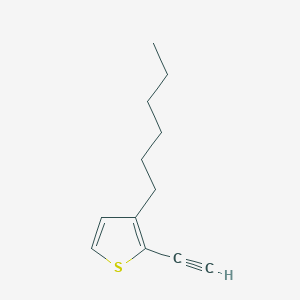
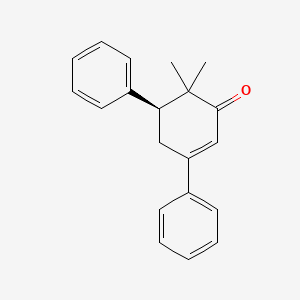
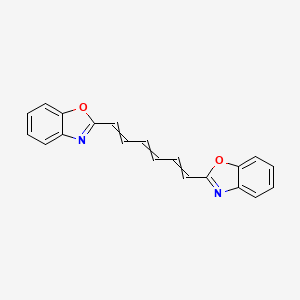
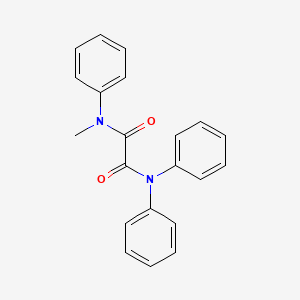
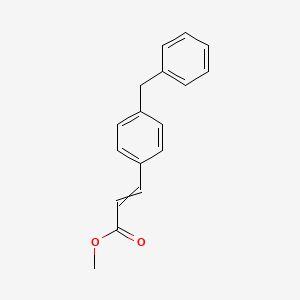
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
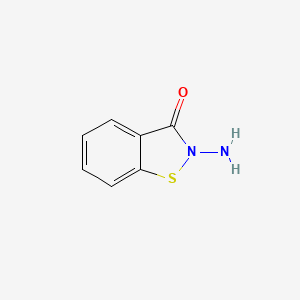
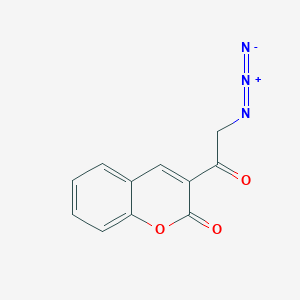
![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
